molecular formula C22H24N4O3 B6586015 N-(2-ethoxyphenyl)-1-[(4-propanamidophenyl)methyl]-1H-imidazole-4-carboxamide CAS No. 1251699-40-7

N-(2-ethoxyphenyl)-1-[(4-propanamidophenyl)methyl]-1H-imidazole-4-carboxamide

Cat. No.: B6586015
CAS No.: 1251699-40-7
M. Wt: 392.5 g/mol
InChI Key: QLITWOKTPNIHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-1-[(4-propanamidophenyl)methyl]-1H-imidazole-4-carboxamide is a synthetic small molecule characterized by a central imidazole-carboxamide scaffold. Key structural features include:

  • 4-propanamidophenylmethyl moiety: A benzyl group attached to the imidazole nitrogen, with a propanamide (–CONHCH₂CH₂CH₃) substituent at the para position, enhancing hydrogen-bonding capacity.
  • Imidazole-4-carboxamide core: A heterocyclic ring system with a carboxamide (–CONH₂) group at position 4, critical for binding to biological targets such as proteases or kinases.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-[[4-(propanoylamino)phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-3-21(27)24-17-11-9-16(10-12-17)13-26-14-19(23-15-26)22(28)25-18-7-5-6-8-20(18)29-4-2/h5-12,14-15H,3-4,13H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLITWOKTPNIHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)CN2C=C(N=C2)C(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural similarities with several imidazole-carboxamide derivatives, differing primarily in substituent groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituent R₁ (Phenyl Group) Substituent R₂ (Benzyl Group) Key Properties/Applications
Target Compound 2-ethoxyphenyl 4-propanamidophenylmethyl Hypothesized protease inhibition (predicted)
X77 (N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide) 4-tert-butylphenyl Cyclohexylamino-pyridin-3-yl SARS-CoV-2 M<sup>pro</sup> inhibitor; binding score: −8.05 kcal/mol
N-(2,4-dimethylphenyl)-1-{[4-(3-methylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide 2,4-dimethylphenyl 4-(3-methylbenzamido)phenylmethyl Predicted boiling point: 544.0±50.0 °C; pKa: 12.13±0.70
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide 3,4-dimethoxyphenyl 4-methoxyphenylpropyl Noted for synthetic accessibility; no bioactivity data provided
Key Observations:

Substituent Bulkiness: X77’s 4-tert-butylphenyl group enhances hydrophobic interactions with protease pockets, contributing to its high binding affinity (−8.05 kcal/mol) .

Hydrogen-Bonding Capacity: X77’s cyclohexylamino-pyridin-3-yl moiety forms six hydrogen bonds with SARS-CoV-2 M<sup>pro</sup> residues (e.g., Glu166, Asn142) .

Physicochemical Properties :

  • The dimethylphenyl analog exhibits a high predicted pKa (12.13±0.70), suggesting basicity under physiological conditions, whereas the target compound’s ethoxy group may lower its pKa.

Binding Affinity and Molecular Docking Insights

X77, a well-characterized analog, serves as a benchmark in molecular docking studies. Key findings include:

  • Binding Score : X77 achieves a docking score of −8.05 kcal/mol with SARS-CoV-2 M<sup>pro</sup>, comparable to other inhibitors like OUB (−8.21 kcal/mol) .
  • Interaction Residues : X77 interacts with catalytic residues (His163, Glu166) via hydrogen bonds and hydrophobic contacts .
  • Target Compound Prediction: The replacement of X77’s tert-butyl group with an ethoxy group may reduce steric complementarity, while the propanamide substituent could introduce novel interactions with polar residues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.